molecular formula C4H6N2O2 B12527554 2-Methylimidazolidine-4,5-dione CAS No. 141916-31-6

2-Methylimidazolidine-4,5-dione

Cat. No.: B12527554
CAS No.: 141916-31-6
M. Wt: 114.10 g/mol
InChI Key: CTXKQFVHRPPQIO-UHFFFAOYSA-N
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Description

2-Methylimidazolidine-4,5-dione is a chemical compound of significant interest in specialized organic synthesis and materials research. Its core research value lies in its role as a key intermediate in the production of explosives, as documented in patent literature . The crystalline structure of a closely related methoxy analog has been resolved, confirming the imidazolidine-dione core architecture, which is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups . Compounds based on the imidazolidine-dione scaffold are extensively studied for their diverse applicability. This scaffold is a fundamental building block in medicinal chemistry, forming the core of various therapeutic agents . Furthermore, derivatives of this structure are investigated for their utility in polymer science, such as in the synthesis of polyhydantoins, and serve as versatile intermediates in advanced organic synthesis . Researchers value this compound for developing novel materials and exploring new synthetic pathways. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other personal use.

Properties

CAS No.

141916-31-6

Molecular Formula

C4H6N2O2

Molecular Weight

114.10 g/mol

IUPAC Name

2-methylimidazolidine-4,5-dione

InChI

InChI=1S/C4H6N2O2/c1-2-5-3(7)4(8)6-2/h2H,1H3,(H,5,7)(H,6,8)

InChI Key

CTXKQFVHRPPQIO-UHFFFAOYSA-N

Canonical SMILES

CC1NC(=O)C(=O)N1

Origin of Product

United States

Preparation Methods

Key Reaction Components

  • Acetamidine salts : Hydrochloride, nitrate, or perchlorate derivatives are used. Salts with better solubility (e.g., nitrate) enhance reactivity.
  • Oxalate esters : Diethyl oxalate or dimethyl oxalate serve as carbonyl donors.
  • Base : Sodium methanolate or ethanolate deprotonates intermediates, driving cyclization.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the acetamidine nitrogen on the oxalate carbonyl, forming an intermediate enolate. Cyclization and dehydration yield 2-methylimidazolidine-4,5-dione. Methanol or ethanol may react with the methyl group, leading to 2-methoxy derivatives, which are isolated via Soxhlet extraction or crystallization.

Optimization Strategies for Improved Yield and Purity

Experimental conditions significantly influence yield and byproduct formation. Key optimizations include:

Solvent and Base Selection

Parameter Method 1 (Methanol/NaOMe) Method 2 (Ethanol/NaOEt) Method 3 (Trimethyl Orthoacetate)
Yield 64% >70% >80%
Purification Soxhlet (acetone) Crystallization H₂SO₄ neutralization + filtration
Byproducts NaCl (0.9 g/100 mL MeOH) Na₂SO₄ Minimal Na₂SO₄
References
  • Method 1 : Methanol and NaOMe produce this compound but require Soxhlet extraction to isolate from NaCl.
  • Method 2 : Ethanol and NaOEt precipitate Na₂SO₄, simplifying purification. Yields exceed 70% due to reduced solvent polarity.
  • Method 3 : Trimethyl orthoacetate generates methanol in situ, enabling a one-pot synthesis with >80% yield. Neutralization with H₂SO₄ removes Na₂SO₄ via filtration.

Role of Acetamidine Salts

Salt Type Reactivity Yield Purity References
Acetamidine HCl Moderate 64% Low
Acetamidine Nitrate High >70% High
Acetamidine Perchlorate High >70% High
  • Nitrate/perchlorate salts : Superior solubility in methanol enhances nucleophilicity, minimizing side reactions.
  • Hydrochloride : Low solubility leads to incomplete conversion, necessitating prolonged reaction times.

Critical Reaction Parameters

Temperature and Reaction Time

  • Low-temperature initiation (0–10°C) prevents decomposition of oxalate esters.
  • Reflux conditions (60–65°C) accelerate cyclization but risk over-methoxylation.

Neutralization and Isolation

  • H₂SO₄ neutralization (pH 5): Precipitates Na₂SO₄, avoiding hazardous NaCl residues.
  • Crystallization : Methanol recrystallization yields pure product (m.p. 153–155°C).

Applications and Research Directions

This compound serves as a precursor for:

  • FOX-7 : Nitration yields 2-(dinitromethylidene)-imidazolidine-4,5-dione, hydrolyzed to FOX-7 without hazardous intermediates.
  • Pharmaceutical intermediates : Derivatives exhibit antimicrobial or anticancer activity.

Future Research :

  • Alternative bases : Explore non-sodium bases (e.g., KOMe) for better salt solubility.
  • Catalytic systems : Investigate acid catalysts to reduce reaction times.
  • Green solvents : Replace methanol with ionic liquids for improved safety.

Chemical Reactions Analysis

Nucleophilic Substitution

The compound exhibits reactivity at the methyl-substituted position, enabling nucleophilic substitution. For example, in the presence of methanol, 2-methylimidazolidine-4,5-dione undergoes substitution to form 2-methoxy-2-methylimidazolidine-4,5-dione . This reaction proceeds under basic conditions, with methanol acting as the nucleophile.

Reaction Type Conditions Reagents Product
Nucleophilic substitutionMethanol, sodium methoxideCH₃OH, NaOMe2-Methoxy-2-methylimidazolidine-4,5-dione

Ring-Opening Reactions

Under basic conditions, the cyclic structure of this compound can undergo ring-opening. For instance, treatment with strong bases (e.g., sodium hydroxide) may cleave the ring, forming carboxylate derivatives . This reactivity is analogous to other imidazolidinediones, where carbonyl groups facilitate ring cleavage.

Reaction Type Conditions Reagents Product
Ring-openingAqueous base (e.g., NaOH)NaOHImidazolidine ring cleavage products

Condensation Reactions

The compound can participate in condensation reactions, particularly with amines or aldehydes. For example, reacting with primary amines may lead to hydantoin derivatives, though specific examples for this compound are not explicitly detailed in the literature .

Reaction Type Conditions Reagents Product
CondensationReflux, amine/aldehydeR-NH₂/R-CHOHydantoin derivatives (hypothetical)

Nucleophilic Addition to Carbonyl Groups

The carbonyl carbons at positions 4 and 5 are susceptible to nucleophilic attack. Grignard reagents or amines may add to these carbonyls, potentially forming substituted derivatives. This reactivity is consistent with general imidazolidinedione chemistry .

Reaction Type Conditions Reagents Product
Nucleophilic additionAnhydrous solvent (e.g., THF)Grignard reagents (e.g., RMgX)Substituted derivatives (e.g., alcohol or amine adducts)

Oxidation

Oxidation of this compound could lead to further functionalization, such as the formation of N-substituted hydantoins. Mild oxidizing agents (e.g., hydrogen peroxide) under controlled conditions may facilitate this transformation .

Reaction Type Conditions Reagents Product
OxidationAqueous oxidizing agentH₂O₂, HNO₃Oxidized derivatives (e.g., hydantoins)

Scientific Research Applications

Pharmacological Activity

Research indicates that 2-Methylimidazolidine-4,5-dione exhibits notable biological activity. Its derivatives have shown promise in pharmacological applications, particularly as potential anti-inflammatory and analgesic agents. For instance:

  • Cardiovascular Effects : A study on an imidazolidin derivative (IM-7) demonstrated significant hypotensive and bradycardic effects in male Wistar rats, suggesting potential applications in cardiovascular therapeutics .
  • Antinociceptive Properties : Other derivatives have been evaluated for their pain-relieving properties, indicating a broad spectrum of bioactivity that could be harnessed for drug development .

Case Study: IM-7

A specific case study focused on IM-7 highlighted its ability to induce relaxation in vascular tissues through muscarinic receptor activation and subsequent nitric oxide release. This mechanism underlines its potential as a therapeutic agent targeting cardiovascular conditions .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical transformations:

  • Precursor for Explosives : It is utilized as a precursor for the synthesis of compounds with explosive properties, such as FOX-7 (a safer alternative to traditional explosives), due to its favorable stability and performance characteristics .
  • Synthesis of Derivatives : The compound can be transformed into various derivatives that exhibit enhanced biological activities or different reactivity patterns, making it a versatile building block in organic chemistry.

Corrosion Inhibition

Recent studies have explored the use of this compound derivatives as corrosion inhibitors for metals such as carbon steel and brass alloys. For example:

  • A derivative demonstrated an efficiency of approximately 64.64% in inhibiting corrosion of carbon steel at optimal concentrations . This application highlights the compound's utility beyond traditional medicinal chemistry.

Comparative Analysis of Related Compounds

The following table summarizes several compounds related to this compound, showcasing their structural similarities and unique features:

Compound NameStructure SimilarityUnique Features
5-MethylhydantoinSimilar imidazolidine frameworkExhibits different biological activities
5-Isopropyl-5-methylimidazolidine-2,4-dioneSimilar ring structurePotentially different reactivity patterns
3-Phenyl-5-(4-methylphenyl)-imidazolidin-2,4-dioneContains phenyl substitutionsEnhanced biological activity due to substitutions

Mechanism of Action

The mechanism of action of 2-Methylimidazolidine-4,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular processes, including signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-2,5-diones (Diketopiperazines)

Diketopiperazines (DKPs) are six-membered cyclic dipeptides with ketone groups at positions 2 and 5. Unlike 2-methylimidazolidine-4,5-dione, DKPs often feature aromatic or alkyl substituents (e.g., benzylidene, isobutyl) on the nitrogen atoms, which enhance their bioactivity. For example:

  • (3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6 in ) exhibits antiviral activity against H1N1 influenza virus (IC₅₀ = 28.9 ± 2.2 μM) .
  • Albonoursin (Compound 7) shows stronger antiviral activity (IC₅₀ = 6.8 ± 1.5 μM), attributed to its unique substituent configuration .

Key Differences :

  • Ring Size : DKPs (6-membered) vs. imidazolidine diones (5-membered).
  • Bioactivity: DKPs demonstrate pronounced antiviral and anti-inflammatory properties, while this compound is primarily a synthetic intermediate.
  • Substituent Effects : N-Methylation and aromatic groups in DKPs enhance target binding, whereas this compound lacks such functionalization .
Imidazolidine-2-thiones

Imidazolidine-2-thiones replace the dione moiety with a thione group, altering electronic properties and bioactivity. For example:

  • trans-4,5-Dihydroxy-1,3-diphenylimidazolidine-2-thione () exhibits herbicidal, antidiabetic, and anti-HIV activities due to its hydroxy and aryl substituents .

Key Differences :

  • Functional Groups : Thione (C=S) vs. dione (C=O) groups influence hydrogen bonding and metabolic stability.
  • Applications : Thione derivatives are explored for therapeutic uses, whereas this compound is utilized in materials synthesis .
β-Diketone Derivatives (Curcumin Analogs)

Linear β-diketones, such as curcumin and its analogs, share the diketone pharmacophore but differ in structure:

  • Tetrahydrocurcumin (THC) and synthetic analogs (e.g., TMC, DMCHC) inhibit DNA methyltransferases (DNMT1) but suffer from poor bioavailability .

Key Differences :

  • Cyclization : this compound’s cyclic structure may confer greater metabolic stability compared to linear β-diketones.
Pyrazolidine-3,5-diones

Pyrazolidine diones, such as those synthesized in , feature a 5-membered ring with nitrogen atoms at positions 1 and 2. These compounds show antibacterial and antifungal activities, though specific data for this compound are unavailable .

Key Differences :

  • Heteroatom Arrangement : Pyrazolidines have adjacent nitrogen atoms, whereas imidazolidine diones have alternating nitrogen and carbon atoms.
  • Applications : Pyrazolidine diones are bioactive, while this compound is niche in explosives synthesis .

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Bioactivity/Application Stability/Metabolism
This compound Imidazolidine dione Methyl at C2 Explosives precursor (FOX-7) High stability in synthesis
Diketopiperazines Piperazine dione Aromatic/alkyl groups at N Antiviral (IC₅₀ ~6–40 μM) Variable; influenced by N-substituents
Imidazolidine-2-thiones Imidazolidine thione Hydroxy, aryl groups Anti-HIV, herbicidal Thione enhances metal binding
Curcumin β-diketones Linear heptadiene Methoxy/phenyl groups DNMT1 inhibition Low oral bioavailability

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methylimidazolidine-4,5-dione, and what experimental conditions are critical for yield optimization?

  • The compound can be synthesized via cyclocondensation reactions using substituted amidines and ketones. For example, base-promoted approaches under transition-metal-free conditions (e.g., sodium acetate in DMF/acetic acid mixtures) are effective for forming imidazolidine-dione cores. Key parameters include reflux time (2–4 hours), stoichiometric ratios of reactants (e.g., 1:1.2 amidine-to-ketone), and controlled pH to avoid side reactions .
  • Methodological Note : Ensure inert atmosphere (N₂/Ar) during reflux to prevent oxidation. Post-reaction purification via recrystallization (DMF/ethanol mixtures) improves purity .

Q. How can spectroscopic techniques (NMR, IR, X-ray) be employed to confirm the structure of this compound?

  • ¹H/¹³C NMR : Identify characteristic peaks for the methyl group (δ ~2.1–2.3 ppm) and carbonyls (δ ~170–175 ppm). The imidazolidine ring protons typically appear as multiplets between δ 3.5–4.5 ppm .
  • X-ray Crystallography : Resolve the bicyclic framework and confirm stereochemistry. Hydrogen-bonding patterns (e.g., N–H···O interactions) stabilize the crystal lattice .
  • IR Spectroscopy : Detect carbonyl stretches (~1750 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; in case of exposure, rinse with water and consult medical personnel. Spills should be collected using dry absorbents (e.g., sand) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction mechanisms for this compound synthesis be elucidated using kinetic and computational studies?

  • Kinetic Analysis : Monitor reaction progress via HPLC to identify intermediates. For example, the formation of a hemiaminal intermediate is rate-determining in cyclocondensation .
  • DFT Calculations : Model transition states to predict regioselectivity. Substituent effects (e.g., methyl groups) lower activation barriers by stabilizing charge-separated intermediates .

Q. What strategies improve the bioactivity of this compound derivatives, particularly for antiviral or antimicrobial applications?

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., –F, –NO₂) at the 4-position to enhance binding to viral proteases. Diketopiperazine analogs (e.g., 3-benzylidene derivatives) show anti-H1N1 activity (IC₅₀ = 6.8–41.5 μM) via hydrophobic interactions with viral envelopes .
  • SAR Studies : Optimize substituent bulk to balance solubility and membrane permeability. For example, arylidene hydrazones improve cellular uptake .

Q. How do solvent systems and catalysts influence the regioselectivity of this compound derivatives in multicomponent reactions?

  • Polar Aprotic Solvents : DMF enhances nucleophilicity of amine reactants, favoring imidazolidine ring closure over competing pathways .
  • Base Catalysts : Sodium acetate deprotonates amidines, accelerating nucleophilic attack on ketones. Alternative bases (e.g., K₂CO₃) may alter product distribution .

Q. What computational tools are effective for predicting the physicochemical properties (logP, pKa) of this compound analogs?

  • Software : Use ChemAxon or ACD/Labs to calculate logP (∼1.2–1.8) and pKa (∼9.5 for the imidazolidine NH). Molecular dynamics simulations (e.g., GROMACS) model aqueous solubility and aggregation behavior .

Data Contradictions and Resolution

  • Synthesis Yield Discrepancies : Conflicting reports on optimal reaction times (2 vs. 4 hours) may arise from varying reactant purity or solvent grades. Standardize reagents and validate protocols with control experiments .
  • Bioactivity Variability : Differences in antiviral IC₅₀ values could reflect assay conditions (e.g., cell lines, viral strains). Cross-validate results using orthogonal assays (e.g., plaque reduction vs. RT-PCR) .

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